N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a 2,5-dichlorothiophen-3-yl group, a 1,3,4-oxadiazol-2-yl group, and a 2-oxo-2H-chromene-3-carboxamide group. These groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. Unfortunately, without specific data or an image of the structure, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the dichlorothiophene group could make the compound relatively non-polar and insoluble in water .Scientific Research Applications
Synthesis and Characterization
Research efforts are predominantly centered on the synthesis and detailed characterization of compounds with structural elements similar to the specified compound. These studies involve complex synthetic routes, including reactions like condensation, esterification, hydraziding, and cyclization to produce compounds with potential biological activities. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry play a crucial role in confirming the structures of these synthesized compounds (Lalpara et al., 2021; Abu‐Hashem et al., 2020).
Biological Evaluation
Several studies focus on evaluating the biological activities of these compounds, including antimicrobial, antifungal, anticancer, and antidiabetic screenings. This research demonstrates the potential of these compounds in developing new therapeutic agents. The biological evaluation often involves in vitro assays to determine the efficacy of compounds against various strains of bacteria, fungi, and cancer cell lines (Saundane & Mathada, 2015; Hassan et al., 2014).
Antimicrobial and Antifungal Agents
The antimicrobial and antifungal properties of newly synthesized compounds are a significant area of interest. Studies illustrate the process of creating novel compounds with enhanced efficacy against a range of pathogens, underscoring the potential for developing new classes of antibiotics and antifungal medications (Mahesh et al., 2022).
Novel Drug Candidates
Research also extends to the synthesis of compounds as potential drug candidates for various diseases, including cancer and diabetes. These studies not only contribute to understanding the chemical synthesis of complex molecules but also their practical applications in medicine (Liu et al., 2022; Salahuddin et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit a wide range of biological activities, including anticonvulsant, antidiabetic, anticancer, anti-inflammatory, antiviral, antihypertensive, and antimicrobial effects .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the activities of structurally similar compounds, it can be inferred that it may interact with various enzymes and receptors in the body, leading to its diverse biological effects .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, leading to their diverse biological effects .
Pharmacokinetics
The molecular docking study of similar compounds with cytochrome p450 14 alpha-sterol demethylase (cyp51) suggests their potential as drugs .
Result of Action
Based on the activities of structurally similar compounds, it can be inferred that it may have diverse effects at the molecular and cellular levels .
Future Directions
Properties
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3O5S/c1-25-10-4-2-3-7-5-9(16(24)26-12(7)10)14(23)20-17-22-21-15(27-17)8-6-11(18)28-13(8)19/h2-6H,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTXPJUQKMBVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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